![molecular formula C22H23ClN4O3S B2666248 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422529-91-7](/img/no-structure.png)

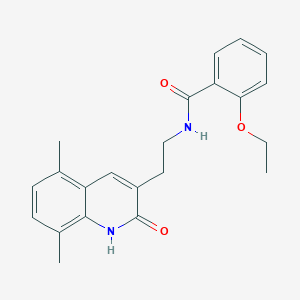

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.

BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide”:

Cancer Research

This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that it can target and disrupt the function of tyrosine kinases, which are often overactive in various cancers . This makes it a promising candidate for developing new cancer therapies.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth . This suggests its potential use in developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases. This could lead to new treatments that slow down or prevent neurodegeneration.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzylamine with 2-(morpholin-4-yl)ethyl isothiocyanate to form the intermediate compound, which is then reacted with 2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(morpholin-4-yl)ethyl isothiocyanate", "2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(morpholin-4-yl)ethyl isothiocyanate in the presence of a suitable solvent and base to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide in the presence of a suitable solvent and base to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS RN |

422529-91-7 |

Product Name |

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Molecular Formula |

C22H23ClN4O3S |

Molecular Weight |

458.96 |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31) |

InChI Key |

TUIFEJDDXZHZAF-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

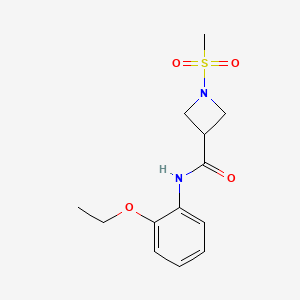

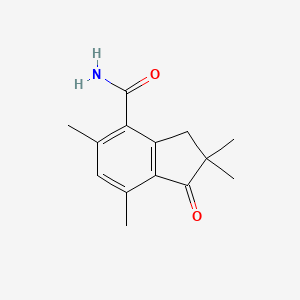

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)

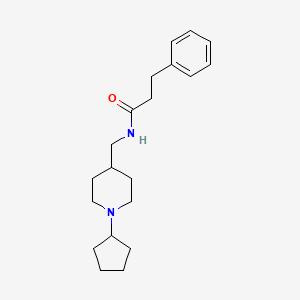

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

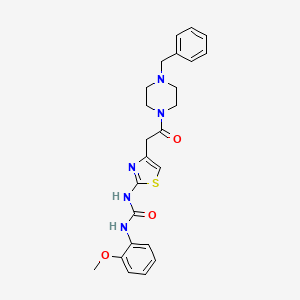

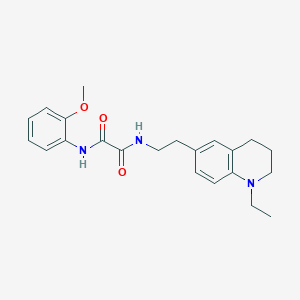

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

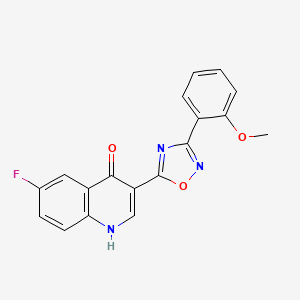

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)